2-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid
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Overview
Description
2-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid is an organic compound that features a unique combination of a thiopyran ring and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through the cyclization of appropriate precursors, such as 3,3’-thiodipropanoates, using intramolecular Dieckmann condensation in the presence of sodium methoxide or sodium hydride.
Amino Acid Derivative Formation: The amino group is introduced by reacting the thiopyran derivative with an appropriate amine under controlled conditions.
Industrial Production Methods:
Types of Reactions:
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for sulfoxide formation.
Reduction: Lithium aluminum hydride for thiol formation.
Substitution: Halogenating agents for amino group substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: It can serve as a building block for synthesizing more complex molecules, especially those containing sulfur and nitrogen heterocycles.
Biological Studies: The compound can be used to study the effects of sulfur-containing heterocycles on biological systems.
Mechanism of Action
Comparison with Similar Compounds
Tetrahydro-4H-thiopyran-4-ones: These compounds share the thiopyran ring structure and have applications in synthesizing stable free radicals and other biologically active molecules.
4-Hydroxy-2-quinolones: These compounds have similar biological activities and are used in drug development.
Uniqueness: 2-Methyl-4-((tetrahydro-2H-thiopyran-3-yl)amino)but-2-enoic acid is unique due to its combination of a thiopyran ring and an amino acid derivative, which provides a distinct set of chemical and biological properties not commonly found in other compounds .
Properties
Molecular Formula |
C10H17NO2S |
---|---|
Molecular Weight |
215.31 g/mol |
IUPAC Name |
(E)-2-methyl-4-(thian-3-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C10H17NO2S/c1-8(10(12)13)4-5-11-9-3-2-6-14-7-9/h4,9,11H,2-3,5-7H2,1H3,(H,12,13)/b8-4+ |
InChI Key |
LHQYXHSOWPDJTD-XBXARRHUSA-N |
Isomeric SMILES |
C/C(=C\CNC1CCCSC1)/C(=O)O |
Canonical SMILES |
CC(=CCNC1CCCSC1)C(=O)O |
Origin of Product |
United States |
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